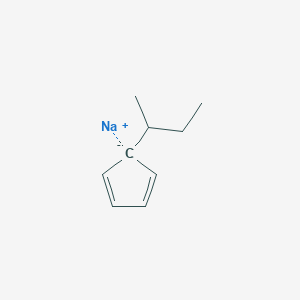![molecular formula C4H4N4O4S B14310461 2-[(E)-(Sulfooxy)diazenyl]pyrazine CAS No. 116388-27-3](/img/structure/B14310461.png)
2-[(E)-(Sulfooxy)diazenyl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(Sulfooxy)diazenyl]pyrazine is a nitrogen-containing heterocyclic compound with a unique structure that includes both sulfooxy and diazenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Sulfooxy)diazenyl]pyrazine typically involves the reaction of pyrazine derivatives with sulfonating agents under controlled conditions. One common method is the sulfonation of diazenyl-substituted pyrazine using sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(Sulfooxy)diazenyl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The sulfooxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions to prevent decomposition.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(Sulfooxy)diazenyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(E)-(Sulfooxy)diazenyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the diazenyl group can undergo redox reactions, affecting the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine: A simpler nitrogen-containing heterocycle without the sulfooxy and diazenyl groups.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids.
Uniqueness
2-[(E)-(Sulfooxy)diazenyl]pyrazine is unique due to the presence of both sulfooxy and diazenyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other heterocyclic compounds, making it a valuable target for research and development.
Eigenschaften
CAS-Nummer |
116388-27-3 |
|---|---|
Molekularformel |
C4H4N4O4S |
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
(pyrazin-2-yldiazenyl) hydrogen sulfate |
InChI |
InChI=1S/C4H4N4O4S/c9-13(10,11)12-8-7-4-3-5-1-2-6-4/h1-3H,(H,9,10,11) |
InChI-Schlüssel |
QXOURECXYSYKGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)N=NOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


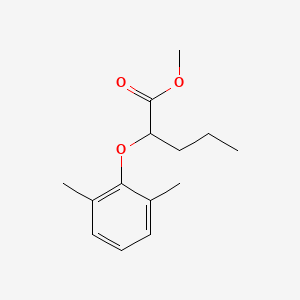

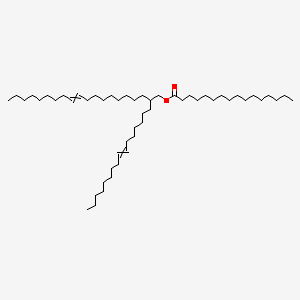



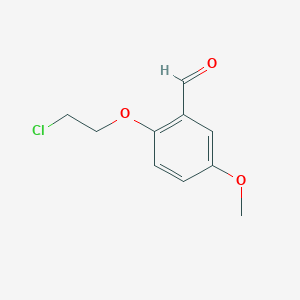
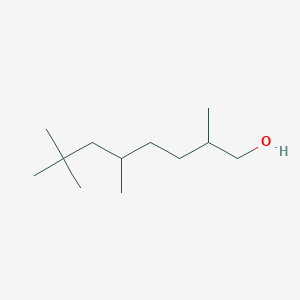
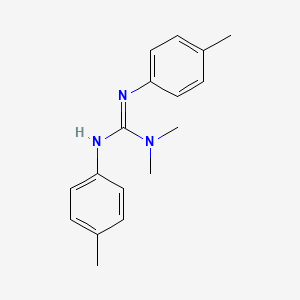
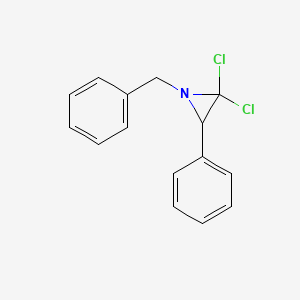
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)

